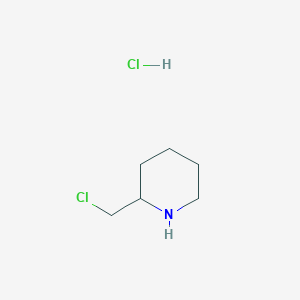

2-(Chloromethyl)piperidine hydrochloride

描述

Contextual Significance within Heterocyclic Chemistry Research

In the broad field of heterocyclic chemistry, piperidine (B6355638) and its derivatives are among the most important and frequently studied structural motifs. dntb.gov.uaijrst.comnih.gov The piperidine ring is a core component of numerous natural products, including many alkaloids, and is a privileged scaffold in medicinal chemistry. nih.gov 2-(Chloromethyl)piperidine (B3272035) hydrochloride serves as a key player in this domain due to its ability to participate in a variety of chemical reactions to form more complex heterocyclic systems.

The presence of the chloromethyl group provides a reactive site for nucleophilic substitution reactions. This allows for the introduction of the piperidine moiety into other molecules, a common strategy in the design and synthesis of novel compounds with specific chemical and biological properties. researchgate.netechemi.com For instance, it can be used in N-alkylation reactions with various amines to create more elaborate piperidine-containing structures. researchgate.netechemi.com

Furthermore, the bifunctional nature of 2-(chloromethyl)piperidine—possessing both a secondary amine within the ring and a reactive alkyl chloride—enables intramolecular cyclization reactions. This is a powerful strategy for the construction of bicyclic and polycyclic nitrogen-containing heterocycles, which are of significant interest in synthetic and medicinal chemistry. researchgate.net A notable example is its use in the synthesis of 2-azabicyclo[2.2.2]octane derivatives, which are conformationally restricted analogues of piperidine that have been explored for their potential analgesic properties. nih.govresearchgate.net

Importance as a Synthetic Intermediate and Pharmaceutical Precursor

The utility of 2-(chloromethyl)piperidine hydrochloride extends significantly into the realms of organic synthesis and pharmaceutical development, where it functions as a critical intermediate and precursor. ontosight.ailookchem.com Its ability to act as an electrophile allows for the facile introduction of the 2-(methyl)piperidine fragment into a diverse range of molecules. nih.gov

As a synthetic intermediate, it is employed in the construction of a variety of organic compounds. Researchers have utilized this compound in reactions with nucleophiles to build more complex molecular architectures. For example, it has been used in the synthesis of Kv1.5 potassium channel modulators, where it reacts with other heterocyclic chloromethyl or benzyl (B1604629) bromide compounds.

In the context of pharmaceutical research, piperidine derivatives are integral to the development of a wide range of therapeutic agents, including anticancer, analgesic, and antipsychotic drugs. nih.govresearchgate.net this compound serves as a starting material for the synthesis of molecules with potential biological activity. ontosight.ai Its structural features allow for modifications that can influence a compound's interaction with biological targets. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The ability to use this compound to synthesize novel heterocyclic structures makes it a valuable tool for medicinal chemists in the discovery and development of new drugs. nih.gov

Structure

3D Structure of Parent

属性

IUPAC Name |

2-(chloromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQABIECSSOLVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Mechanisms

Strategic Approaches to Piperidine (B6355638) Core Functionalization

A key strategy in the synthesis of 2-(Chloromethyl)piperidine (B3272035) hydrochloride involves the modification of piperidine derivatives. This often entails the introduction of the chloromethyl group onto the heterocyclic ring system through a sequence of carefully controlled reactions.

Nucleophilic Substitution Reactions for Chloromethylation

One of the most direct methods for introducing the chloromethyl group is through the nucleophilic substitution of a hydroxyl group in a precursor molecule like 2-piperidinemethanol. This transformation is typically achieved using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a commonly employed reagent for this purpose. chemicalbook.com

The reaction mechanism involves the initial attack of the hydroxyl group's oxygen on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the elimination of a chloride ion. The displaced chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group in an SN2 reaction. This results in the formation of the desired 2-(chloromethyl)piperidine and the release of sulfur dioxide and hydrochloric acid as byproducts. The final product is then isolated as its hydrochloride salt.

Reductive Amination Strategies for Piperidine Ring Formation

Reductive amination represents a powerful and versatile strategy for the formation of the piperidine ring itself. nih.govresearchgate.net This approach typically involves the reaction of a dicarbonyl compound, such as a 1,5-dicarbonyl, with a primary amine. chim.it The initial reaction forms a di-imine or a related intermediate, which then undergoes intramolecular cyclization followed by reduction to yield the piperidine ring. nih.gov

This method is highly adaptable, as the choice of the starting dicarbonyl compound and amine allows for the introduction of various substituents on the piperidine ring. For the synthesis of a precursor to 2-(Chloromethyl)piperidine hydrochloride, a dicarbonyl compound with a protected hydroxymethyl or equivalent functional group at the appropriate position could be utilized. The versatility of this method is further enhanced by the wide array of reducing agents available, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. researchgate.netmdpi.com

Synthesis from 2-Methylpyridine (B31789) Derivatives

A widely utilized and effective pathway for synthesizing the precursor to this compound begins with 2-methylpyridine (also known as 2-picoline). google.comgoogle.com This multi-step synthesis involves the initial functionalization of the methyl group, followed by the reduction of the aromatic pyridine (B92270) ring to a piperidine ring. The key steps in the functionalization process are detailed below.

Oxidation to N-Oxide 2-Methylpyridine

The first step in this synthetic sequence is the oxidation of 2-methylpyridine to N-oxide 2-methylpyridine. google.comgoogle.com This is a crucial activation step that facilitates the subsequent functionalization of the adjacent methyl group. The oxidation is typically carried out using hydrogen peroxide in the presence of an acid, such as acetic acid. google.comgoogle.com The reaction proceeds by the electrophilic attack of the peroxyacid (formed in situ from hydrogen peroxide and acetic acid) on the nitrogen atom of the pyridine ring.

| Reactant | Molar Ratio | Temperature (°C) | Reaction Time (h) | Reference |

| 2-Methylpyridine | 1 | 70-80 | 10-14 | google.com, google.com |

| Acetic Acid | 1-1.1 | 70-80 | 10-14 | google.com, google.com |

| Hydrogen Peroxide | 1.3-1.5 | 70-80 | 10-14 | google.com, google.com |

Rearrangement to 2-Pyridylcarbinol Acetate (B1210297)

Following the formation of the N-oxide, the next step involves a rearrangement reaction to form 2-pyridylcarbinol acetate (also known as 2-picolyl acetate). google.comnih.gov This transformation is a classic example of the Boekelheide reaction. wikipedia.org The N-oxide 2-methylpyridine is treated with an acylating agent, typically acetic anhydride. wikipedia.orggoogle.com

The mechanism begins with the acylation of the N-oxide oxygen by acetic anhydride. wikipedia.orgchemtube3d.com This is followed by the deprotonation of the α-methyl group by an acetate ion, creating a neutral intermediate. wikipedia.org This intermediate then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a concerted pericyclic reaction, which results in the formation of 2-pyridylcarbinol acetate. wikipedia.orgchemtube3d.com

Synthesis from Piperidine and Ethylene Chlorohydrin

Mechanistic Investigations of Key Reaction Steps

The mechanism of alcohol chlorination using thionyl chloride is highly dependent on the reaction conditions, particularly the solvent and the presence of a base like pyridine. masterorganicchemistry.com Two primary mechanisms are considered: SNi (Substitution Nucleophilic internal) and SN2 (Substitution Nucleophilic bimolecular). masterorganicchemistry.comwikipedia.orgscribd.com

In the absence of a base, the reaction often proceeds via the SNi mechanism. wikipedia.orgchemeurope.com The alcohol's oxygen atom attacks the sulfur of SOCl₂, forming an alkyl chlorosulfite intermediate. This intermediate can then collapse, with the chlorine atom being delivered from the same face as the departing sulfur dioxide molecule, leading to a product with retention of stereochemistry. wikipedia.orgchemeurope.com This occurs because the chloride is part of an "intimate ion pair" and does not fully dissociate before attacking. wikipedia.org

When a base such as pyridine is added to the reaction, the mechanism shifts to a classical SN2 pathway. masterorganicchemistry.comwikipedia.org Pyridine reacts with the intermediate alkyl chlorosulfite, displacing the chloride ion. This free chloride ion then acts as a nucleophile, attacking the carbon center from the backside relative to the leaving group. masterorganicchemistry.comwikipedia.org This backside attack results in an inversion of stereochemistry at the chiral center. libretexts.org For a primary alcohol like 2-(hydroxymethyl)piperidine, which lacks a stereocenter at the point of substitution, the distinction is less critical for stereochemistry but the pathway still differs.

Table 2: Mechanistic Outcomes of Thionyl Chloride Chlorination

| Mechanism | Conditions | Stereochemical Outcome | Key Intermediate | Ref. |

| SNi | Neat or in non-polar solvent | Retention | Alkyl chlorosulfite | wikipedia.orgchemeurope.com |

| SN2 | Presence of Pyridine | Inversion | Pyridinium salt of alkyl chlorosulfite | masterorganicchemistry.comwikipedia.org |

The chloromethyl group of 2-(chloromethyl)piperidine is an electrophilic site susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing for the introduction of a wide variety of functional groups through reaction with different nucleophiles. These reactions typically follow an SN2 mechanism, where a nucleophile attacks the methylene (B1212753) carbon, displacing the chloride ion.

The reactivity of this group is fundamental to its use as a synthetic intermediate. For example, it can react with amines, thiols, cyanides, and other nucleophiles to form new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds. nih.govrsc.org Furthermore, if a nucleophilic moiety is present elsewhere in the molecule or in a reactant, intramolecular cyclization can occur, leading to the formation of bicyclic ring systems, such as indolizidine or quinolizidine (B1214090) derivatives, which are common scaffolds in alkaloids. nih.govresearchgate.net The kinetics of these substitution reactions can be influenced by the nature of the nucleophile, the solvent, and the steric environment around the reaction center. mun.ca

Stereoselective Synthesis and Chiral Control in Piperidine Architectures

Creating chiral piperidine architectures with specific stereochemistry at the C2 position is a significant challenge in organic synthesis. Several strategies have been developed to achieve stereocontrol in the synthesis of 2-substituted piperidines. nih.govnih.gov

One common approach is the use of chiral auxiliaries. researchgate.netscilit.comcdnsciencepub.com A chiral auxiliary, often derived from natural products like carbohydrates or amino acids, is temporarily attached to the synthetic precursor. researchgate.netcdnsciencepub.com This auxiliary directs the approach of reagents from a specific face, leading to the formation of one diastereomer over another. For instance, N-glycosyl imines can undergo diastereoselective Mannich-Michael reactions to form substituted piperidinones. researchgate.netcdnsciencepub.com Similarly, chiral sulfinamides have been used effectively to direct the addition of nucleophiles to imines, setting the stereochemistry for the final piperidine ring. researchgate.net After the desired stereocenter is created, the auxiliary is removed.

Other methods include asymmetric catalysis, where a chiral catalyst creates a chiral environment for the reaction, and starting from the "chiral pool," using enantiomerically pure natural products like (S)-lysine, which already contains the desired piperidine precursor skeleton. nottingham.ac.ukrsc.org These methods are crucial for the synthesis of enantiomerically pure piperidine alkaloids and pharmaceutical compounds. nih.govrsc.org

Enantioselective and Diastereoselective Approaches

Diastereoselective synthesis often employs chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the chiral product.

One prominent strategy involves the use of N-tert-butanesulfinamide. This chiral auxiliary reacts with an appropriate aldehyde or ketone precursor to form an N-sulfinylimine. The sulfinyl group effectively shields one face of the imine, leading to highly diastereoselective addition of a nucleophile (e.g., a Grignard or organolithium reagent). researchgate.net For the synthesis of a 2-substituted piperidine, this could involve the addition of a suitable one-carbon nucleophile to a sulfinylimine derived from a protected 2-formylpiperidine precursor or, more commonly, an intramolecular cyclization of a sulfinamide tethered to an acyclic chain. researchgate.net

Another well-established method utilizes chiral bicyclic lactams, often referred to as Meyers' lactams. These are typically prepared by condensing an optically pure amino alcohol with a dicarbonyl compound. acs.org The rigid bicyclic structure controls the direction of approach for electrophiles, allowing for highly diastereoselective alkylation at the α-position. Subsequent reduction and cleavage of the auxiliary yield the enantiomerically enriched 2-substituted piperidine. acs.org

| Approach | Chiral Reagent/Auxiliary | Key Reaction | Stereocontrol Mechanism | Reference |

| Sulfinamide Method | N-tert-butanesulfinamide | Diastereoselective nucleophilic addition to N-sulfinylimine | Steric shielding of one face of the imine by the sulfinyl group | researchgate.net |

| Chiral Lactam Method | Meyers' Lactams (from chiral amino alcohols) | Diastereoselective α-alkylation of the bicyclic lactam | The rigid conformation of the lactam directs the approach of the electrophile | acs.org |

Chiral Pool Synthesis and Asymmetric Catalysis

Chiral Pool Synthesis

Chiral pool synthesis leverages naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. For the synthesis of 2-substituted piperidines, amino acids such as L-lysine and L-pipecolic acid are ideal precursors.

A potential synthetic route starting from L-lysine could involve an initial intramolecular cyclization to form a piperidine ring, followed by stereospecific reduction of the carboxylic acid moiety at the C2 position to a primary alcohol (2-(hydroxymethyl)piperidine). This intermediate, with its stereochemistry inherited from the starting amino acid, can then be converted to the target compound, 2-(chloromethyl)piperidine, through a chlorination reaction, for instance, using thionyl chloride. This approach ensures the final product's absolute configuration is directly linked to that of the starting chiral pool material.

Asymmetric Catalysis

Asymmetric catalysis is arguably the most efficient method for synthesizing chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. This field is broadly divided into transition-metal catalysis and organocatalysis.

Transition-Metal Catalysis

Transition metal complexes featuring chiral ligands are widely used to catalyze enantioselective reactions. A key strategy for synthesizing chiral piperidines is the asymmetric hydrogenation of prochiral pyridine derivatives. nih.gov For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been developed using chiral ligands like MeO-BoQPhos. This method achieves high levels of enantioselectivity (up to 93:7 er) and provides a direct and practical route to enantioenriched 2-alkyl piperidines. acs.org

Other powerful transition-metal-catalyzed methods include asymmetric cyclization reactions. A copper-catalyzed enantioselective cyclizative aminoboration of hydroxylamine (B1172632) esters can construct chiral 2,3-cis-disubstituted piperidines with excellent control over both diastereoselectivity and enantioselectivity. nih.govresearchgate.net While this specific method yields a disubstituted product, the underlying principle of using a chiral catalyst to control the stereochemical course of ring formation is a cornerstone of modern asymmetric synthesis. nih.govresearchgate.net Similarly, rhodium-catalyzed asymmetric reductive Heck reactions have been employed to synthesize chiral 3-substituted piperidines from dihydropyridines and boronic acids, showcasing the power of asymmetric carbometalation. snnu.edu.cnnih.gov

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. Biomimetic approaches have been developed for the synthesis of 2-substituted piperidine alkaloids. nih.gov These reactions can be catalyzed by chiral amines, such as proline, and often proceed through a cascade of reactions that mimic biosynthetic pathways. For example, a Mannich-type reaction followed by an intramolecular cyclization can yield the piperidine core with high enantiomeric excess (up to 97% ee). nih.gov The use of specific solvents like benzonitrile (B105546) or acetonitrile (B52724) can be crucial in preventing the racemization of the product. nih.gov

| Catalytic System | Catalyst/Ligand | Substrate Type | Reaction | Stereoselectivity | Reference |

| Transition-Metal | [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-Alkyl-pyridinium salts | Asymmetric Hydrogenation | Up to 93:7 er | acs.org |

| Transition-Metal | [CuOTf]₂·PhH / (S,S)-Ph-BPE | Unsaturated hydroxylamine esters | Cyclizative Aminoboration | High ee | nih.govresearchgate.net |

| Transition-Metal | Rh-complex / Chiral Diene Ligand | Dihydropyridines | Asymmetric Reductive Heck | High ee | snnu.edu.cnnih.gov |

| Organocatalysis | Proline | Aldehydes and amines | Biomimetic Mannich/Cyclization | Up to 97% ee | nih.gov |

Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of the atoms within 2-(Chloromethyl)piperidine (B3272035) hydrochloride.

¹H NMR: A proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(Chloromethyl)piperidine hydrochloride, the spectrum would display characteristic signals corresponding to the protons on the piperidine (B6355638) ring, the chloromethyl group, and the amine proton. The protons of the chloromethyl group (-CH₂Cl) are expected to appear as a multiplet in the downfield region, typically around 3.5-4.0 ppm, due to the deshielding effect of the adjacent chlorine atom. The piperidine ring protons would produce a series of complex multiplets in the upfield region, generally between 1.5 and 3.5 ppm. The proton attached to the nitrogen (as a hydrochloride salt) would likely appear as a broad signal.

¹³C NMR: A carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule. For this compound, six distinct signals would be expected, corresponding to the five carbons of the piperidine ring and the one carbon of the chloromethyl group. The carbon of the -CH₂Cl group would be found downfield due to the electronegativity of the chlorine atom. The five carbons of the piperidine ring would appear at characteristic shifts, providing further confirmation of the ring structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular structure through fragmentation patterns.

For this compound, the analysis would confirm its molecular weight of 170.08 g/mol . chemscene.comkeyorganics.net In techniques like electrospray ionization (ESI), the molecule is typically observed as the protonated free base, [C₆H₁₂ClN+H]⁺, which would have a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). The fragmentation of piperidine alkaloids often involves the neutral loss of side chains or water. nih.govscielo.br Analysis by MS/MS would likely show fragmentation corresponding to the loss of the chloromethyl group or cleavage of the piperidine ring, providing unequivocal structural confirmation.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₃Cl₂N | chemscene.comkeyorganics.net |

| Molecular Weight | 170.08 g/mol | chemscene.comkeyorganics.net |

| Monoisotopic Mass of Free Base (C₆H₁₂ClN) | 133.0658 g/mol | N/A |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and for identifying and quantifying any impurities.

A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing polar compounds like this compound. Since the compound lacks a strong UV chromophore, detection may be achieved using universal detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or mass spectrometry (LC-MS). researchgate.net A typical method would employ a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphoric acid) and an organic modifier like acetonitrile (B52724). unodc.orgnih.gov The method would be validated according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity for both the main compound and any potential process-related impurities or degradation products. researchgate.net

| HPLC Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm) | unodc.orgnih.gov |

| Mobile Phase | Acetonitrile and Water/Buffer Gradient | nih.gov |

| Detector | ELSD, CAD, or Mass Spectrometer (MS) | researchgate.net |

| Purity Specification | ≥97% | chemscene.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Ammonium salt) | ~2700-3100 (broad) | Stretching |

| C-H (Aliphatic) | ~2850-3000 | Stretching |

| N-H | ~1560-1610 | Bending |

| C-Cl | ~600-800 | Stretching |

The broad absorption in the high-wavenumber region is characteristic of the N-H stretch in a hydrochloride salt. The peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the saturated piperidine ring and chloromethyl group. The presence of a band in the 600-800 cm⁻¹ range would be indicative of the C-Cl bond.

Elemental Analysis (C, H, N) for Stoichiometric Verification

Elemental analysis determines the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This technique provides a fundamental check of a compound's empirical formula and purity. The experimentally determined percentages must align with the theoretically calculated values based on the molecular formula, C₆H₁₃Cl₂N, to verify its stoichiometry.

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 42.37% |

| Hydrogen (H) | 7.71% |

| Chlorine (Cl) | 41.69% |

| Nitrogen (N) | 8.23% |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(Chloromethyl)piperidine (B3272035) hydrochloride. Methods such as the B3LYP functional combined with a basis set like 6-311++G(d,p) are employed to perform these calculations. ijcrt.org

These studies yield fundamental data on the molecule's geometry, including optimized bond lengths and angles. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. For piperidine (B6355638) derivatives, the chloromethyl group's electrophilic nature and the nitrogen atom's nucleophilic character are key features of their electronic landscape.

Table 1: Representative Data from Quantum Chemical Calculations This table presents theoretical data types that are typically generated for a molecule like 2-(Chloromethyl)piperidine hydrochloride through DFT calculations.

| Parameter | Description | Typical Predicted Value/Range |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; indicates the ability to donate an electron. | -7 to -9 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates the ability to accept an electron. | 0 to 2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity. | 7 to 9 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2 to 4 Debye |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions for nucleophilic and electrophilic attack. | Varies across the molecular surface |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In pharmacology, it is frequently used to predict how a ligand, such as a piperidine derivative, might interact with the binding site of a protein target. nih.govnih.gov

For this compound, docking simulations could be used to explore its potential interactions with various biological targets, such as enzymes or receptors, which are often implicated in disease. clinmedkaz.org The process involves placing the 3D structure of the ligand into the binding site of a target protein and calculating the binding affinity, typically expressed in kcal/mol. nih.gov Lower binding energy values indicate a more stable and favorable interaction. These simulations can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and cation-π interactions, that stabilize the ligand-protein complex. mdpi.com Studies on similar piperidine derivatives have shown their potential to bind to targets like the main protease (Mpro) of viruses or cyclooxygenase-2 (COX-2). nih.govnih.gov

Table 2: Example of Molecular Docking Results for a Piperidine Derivative This table illustrates the kind of data obtained from docking a hypothetical piperidine ligand against a protein target, based on published studies. nih.govnih.gov

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase A | -7.8 | ASP184, LYS72 | Hydrogen Bond, Electrostatic |

| Receptor B | -8.2 | PHE257, TRP84 | Hydrophobic, π-π Stacking |

| Enzyme C | -7.1 | GLU120, ARG121 | Hydrogen Bond, Salt Bridge |

Conformational Analysis and Energy Landscapes

The piperidine ring in this compound is not planar and typically adopts a stable chair conformation to minimize steric strain. rsc.org Conformational analysis involves identifying the different spatial arrangements (conformers) of the molecule and determining their relative stabilities. For a 2-substituted piperidine, the chloromethyl group can be in either an axial or an equatorial position.

Computational methods are used to calculate the potential energy of the molecule as a function of its geometry. rsc.org By systematically rotating bonds and calculating the corresponding energies, an energy landscape can be constructed. This landscape reveals the most stable conformers (local energy minima) and the energy barriers for conversion between them. Generally, for substituted piperidines, the equatorial position is favored for bulky substituents to avoid steric clashes. rsc.org The protonation of the piperidine nitrogen further influences the conformational preference. nih.gov Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it can interact with biological targets.

Prediction of Spectroscopic Data through Computational Methods

Computational chemistry can accurately predict various spectroscopic data, which is invaluable for identifying and characterizing molecules. For this compound, methods like DFT can be used to calculate its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. ijcrt.org

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus in the molecule's optimized geometry. ijcrt.org The computed values are then compared with experimental spectra for validation and to aid in the assignment of complex signals. Similarly, vibrational frequencies corresponding to the peaks in FT-IR and FT-Raman spectra can be computed. This helps in assigning specific absorption bands to the vibrational modes of the molecule, such as C-H, C-N, and C-Cl bond stretching and bending. mdpi.com

Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Data This table illustrates how computationally predicted chemical shifts for this compound would be compared against experimental values.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 (CH) | ~60 | ~62 |

| **C3 (CH₂) ** | ~26 | ~27 |

| **C4 (CH₂) ** | ~24 | ~25 |

| **C5 (CH₂) ** | ~26 | ~27 |

| **C6 (CH₂) ** | ~46 | ~47 |

| CH₂Cl | ~45 | ~46 |

Computational Analysis of Drug-like Properties and Bioactivity Scores

In drug discovery, computational models are used to predict the pharmacokinetic properties and drug-likeness of a compound based on its structure. This process, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, helps to identify candidates with favorable properties early in the research process. nih.gov

For this compound, several key drug-like properties can be calculated. These include the logarithm of the partition coefficient (LogP), which measures lipophilicity, and the topological polar surface area (TPSA), which correlates with drug transport properties. chemscene.com These parameters are often evaluated against criteria such as Lipinski's Rule of Five to assess the potential oral bioavailability of a compound. researchgate.net Furthermore, computational tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of potential biological activities based on the chemical structure by comparing it to a large database of known bioactive compounds. clinmedkaz.org

Table 4: Computed Physicochemical and Drug-like Properties for 2-(Chloromethyl)piperidine Data sourced from computational predictions. chemscene.com

| Property | Predicted Value | Significance |

|---|---|---|

| LogP | 1.7891 | Measures lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Relates to passive molecular transport through membranes. |

| Hydrogen Bond Acceptors | 1 | Influences binding and solubility. |

| Hydrogen Bond Donors | 1 | Influences binding and solubility. |

| Rotatable Bonds | 1 | Relates to conformational flexibility. |

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Privileged Scaffold in Drug Design

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, often with high affinity. nih.govmdpi.com The piperidine (B6355638) ring is considered a classic example of such a scaffold, appearing in numerous natural products and synthetic drugs across various therapeutic areas. mdpi.combohrium.commdpi.com Its prevalence is due to its favorable physicochemical properties and its ability to adopt specific three-dimensional conformations that facilitate precise interactions with biological macromolecules like enzymes and receptors. bohrium.com

2-(Chloromethyl)piperidine (B3272035) hydrochloride is a key reagent for introducing this privileged piperidine motif. The presence of the reactive chloromethyl group allows for straightforward covalent attachment to other molecular fragments, making it an essential starting material or intermediate in the construction of complex, drug-like molecules. lookchem.com

The piperidine scaffold is a frequent feature in the design of enzyme inhibitors. The strategic placement of substituents on the piperidine ring allows for the optimization of binding interactions within an enzyme's active site. A prominent example is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. nih.gov In the development of Donepezil, a leading AChE inhibitor, a piperidine moiety is linked to an indanone structure. nih.gov Structure-activity relationship (SAR) studies revealed that the piperidine ring plays a crucial role in orienting the molecule within the active site gorge of the enzyme. nih.gov The use of building blocks like 2-(chloromethyl)piperidine facilitates the synthesis of such inhibitors by allowing the piperidine ring to be connected to various other chemical entities, enabling the exploration of a wide chemical space to identify potent and selective inhibitors. nih.gov

The utility of 2-(Chloromethyl)piperidine extends to the synthesis of more intricate molecular architectures, including condensed and spirocyclic polycyclic systems. mdpi.com These complex structures are of great interest in drug discovery as they can occupy unique regions of chemical space and offer novel intellectual property. The piperidine ring can be fused with other heterocyclic or carbocyclic rings to create rigid systems that lock the molecule into a specific bioactive conformation. For instance, piperidine derivatives are used in the synthesis of chromenopyridines, which themselves are scaffolds for compounds with a range of biological activities. mdpi.com The reactive nature of the chloromethyl group in 2-(chloromethyl)piperidine hydrochloride makes it an ideal partner in cyclization reactions, enabling the construction of these elaborate polycyclic frameworks. mdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For derivatives of 2-(chloromethyl)piperidine, these studies involve systematically modifying the structure and assessing the impact on pharmacological properties. nih.govnih.gov

The biological activity of a drug is intimately linked to its physicochemical properties, such as basicity (pKa), lipophilicity (logP), and aqueous solubility. nih.gov These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Research has shown that the properties of piperidine derivatives can be finely tuned by the strategic placement of functional groups.

| Substituent | Position | Effect on Basicity (pKa) | Rationale |

|---|---|---|---|

| -OH | Equatorial | Decreased | Inductive effect |

| -OH | Axial | Less Decreased | Intramolecular hydrogen bonding |

| -CN | Equatorial | Significantly Decreased | Strong electron-withdrawing effect |

| -CN | Axial | Significantly Decreased | Dipolar interactions |

| -CONH2 | Equatorial | Decreased | Resonance and inductive effects |

| -CONH2 | Axial | Less Decreased | Potential for H-bonding |

Varying the substituents on the piperidine core or on moieties attached to it can dramatically alter a compound's pharmacological profile, including its potency, selectivity, and mechanism of action. nih.gov SAR studies on a series of AChE inhibitors derived from a 1-benzylpiperidine (B1218667) scaffold provide a clear illustration. nih.gov In this research, modifications were made to the indanone portion of the molecule, which is attached to the piperidine nitrogen. nih.gov The introduction of methoxy (B1213986) groups at the 5 and 6 positions of the indanone ring led to a compound, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (later known as Donepezil), with exceptionally high inhibitory potency (IC50 = 5.7 nM) and over 1250-fold selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE). nih.gov This demonstrates how subtle changes, guided by SAR, can convert a moderately active compound into a highly potent and selective drug candidate. nih.gov

| Compound | Indanone Ring Substituents | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) |

|---|---|---|---|---|

| Parent Compound (Unsubstituted) | None | 256 | 12,300 | 48 |

| 5-Methoxy | 5-OCH3 | 41.2 | 15,600 | 379 |

| 6-Methoxy | 6-OCH3 | 114 | 25,400 | 223 |

| 5,6-Dimethoxy (Donepezil) | 5,6-(OCH3)2 | 5.7 | 7,130 | 1251 |

| 5-Hydroxy | 5-OH | 105 | 11,400 | 109 |

Synthesis of Bioactive Molecules Incorporating the 2-(Chloromethyl)piperidine Moiety

The synthesis of novel bioactive molecules often relies on the use of versatile and reactive building blocks. nih.gov this compound is an exemplary synthon due to the reactive C-Cl bond, which allows for the facile incorporation of the 2-methylpiperidine (B94953) fragment into a larger molecular structure. lookchem.com This is typically achieved through nucleophilic substitution reactions where a nucleophile (such as an amine, alcohol, or thiol from another molecule) displaces the chloride ion, forming a new carbon-heteroatom bond.

Modern synthetic methodologies, such as multicomponent reactions (MCRs), provide an efficient means to construct complex molecules in a single step. nih.gov The piperidine scaffold can be incorporated using these methods. For example, a piperidine catalyst can be used in three-component reactions to synthesize pyrano[3,2-c]chromene derivatives with potential antibacterial properties. nih.gov While this example uses piperidine as a catalyst, a building block like 2-(chloromethyl)piperidine could be readily used as a substrate in similar multi-step syntheses to build the final bioactive molecule. The development of new synthetic routes, including various cyclization and hydrogenation strategies, continues to expand the toolkit available to medicinal chemists for creating novel piperidine-containing compounds. mdpi.comnih.gov

Novel Therapeutic Target Identification and Validation through Scaffold Exploration

The piperidine scaffold is not only used to build drugs for known targets but also serves as a tool for discovering new ones. Its favorable physicochemical properties and synthetic tractability make it an ideal core for creating diverse chemical libraries for fragment-based drug discovery. By synthesizing and screening libraries of piperidine-based fragments, researchers can identify initial hits that bind to novel biological targets.

The presence of a reactive moiety, such as the chloromethyl group in 2-(chloromethyl)piperidine, provides a powerful method for target identification and validation. This group can act as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues (like cysteine) on proteins. By incorporating this reactive piperidine derivative into a probe molecule, researchers can covalently label and subsequently identify unknown protein targets in a cellular environment, a strategy employed in chemoproteomics. This allows for the unbiased, high-throughput discovery of new ligand-protein interactions, which can validate novel therapeutic targets for various diseases. The exploration of the chemical space around the piperidine scaffold, therefore, remains a promising strategy for enriching the library of molecules available to combat diseases.

Green Chemistry Approaches in Synthesis and Process Optimization

Minimizing Environmental Impact through Sustainable Synthetic Routes

A primary goal in green synthesis is the reduction or replacement of hazardous solvents and reagents. Traditional organic syntheses often rely on volatile and toxic solvents, such as chlorinated hydrocarbons or aprotic polar solvents like dimethylformamide (DMF). Efforts in green chemistry promote the use of safer alternatives. For instance, in the synthesis of piperidine (B6355638) derivatives, which are structurally related to 2-(chloromethyl)piperidine (B3272035), greener solvents are being explored. In electrocatalytic hydrogenation of pyridines to piperidines, for example, water or methyl tert-butyl ether (MTBE) have been used as catholyte solvents, offering a safer alternative to many traditional organic solvents. nih.govacs.org

Furthermore, the choice of reagents is critical. The chlorination step to produce 2-(chloromethyl)piperidine hydrochloride traditionally might involve harsh chlorinating agents. Green chemistry encourages the use of less hazardous alternatives, such as N-chlorosuccinimide (NCS), which can offer milder reaction conditions and a better safety profile compared to reagents like chlorine gas. mdpi.com Similarly, in peptide synthesis where piperidine is often used as a reagent, alternatives to piperidine itself are being investigated to reduce hazards associated with controlled substances. researchgate.net

Table 1: Comparison of Traditional vs. Greener Solvents in N-Heterocycle Synthesis

| Traditional Solvent | Hazards | Greener Alternative | Benefits |

|---|---|---|---|

| Dichloromethane (DCM) | Suspected carcinogen, volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity |

| Dimethylformamide (DMF) | Reproductive toxin, volatile | Cyrene | Bio-derived, biodegradable |

| Benzene | Carcinogen, flammable | Toluene | Lower toxicity than benzene |

Waste minimization is a cornerstone of green chemistry, quantified by metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor). mdpi.comsemanticscholar.org Atom economy, conceived by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. An ideal, 100% atom-economical reaction would produce only the desired product with no byproducts.

Synthetic routes to this compound can be designed to maximize atom economy. For example, addition reactions, such as the hydrogenation of a corresponding pyridine (B92270) precursor, are highly atom-economical as all atoms of the hydrogen molecule are incorporated into the product. dicp.ac.cn In contrast, substitution or elimination reactions often generate stoichiometric byproducts, leading to lower atom economy and more waste. Designing synthetic pathways that favor addition and rearrangement reactions over those requiring stoichiometric reagents that are not incorporated into the final product is a key green strategy. For instance, catalytic approaches are inherently superior in this regard.

| E-Factor | Total waste (kg) / Product (kg) | 0 | Ratio of waste to product |

Catalysis in Eco-friendly Synthetic Protocols

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions, while often reducing waste and energy consumption. unibo.it

The development of heterogeneous and recyclable catalysts is a significant advancement for sustainable synthesis. Traditional homogeneous catalysts are often difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. In the synthesis of piperidines via pyridine hydrogenation, a key step in many potential routes to 2-(chloromethyl)piperidine, various recyclable catalysts have been developed.

For example, rhodium supported on carbon (Rh/C) has been shown to be a highly active and recyclable catalyst for the electrocatalytic hydrogenation of pyridines. nih.govacs.org Similarly, palladium on carbon (Pd/C) is a widely used, robust, and recyclable catalyst for this transformation. rsc.org More recently, metal-free heterogeneous catalysts, such as supported Frustrated Lewis Pairs (FLPs), have been developed for pyridine hydrogenation, offering the advantage of avoiding precious or heavy metals entirely. researchgate.net These catalysts can be easily recovered by filtration and reused multiple times, significantly reducing waste and cost.

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity (chemo-, regio-, and enantio-) under mild, typically aqueous, conditions. chemistryviews.org This approach is particularly valuable for synthesizing chiral compounds. For the synthesis of substituted piperidines, chemo-enzymatic methods have emerged as powerful green alternatives. nih.govacs.org

One strategy involves using a combination of enzymes in a cascade reaction. For instance, an amine oxidase can be used to activate a pyridine derivative, which is then reduced by an ene imine reductase (IRED) to produce a specific stereoisomer of a substituted piperidine. nih.govacs.orgsnnu.edu.cn Another approach employs immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), to catalyze multicomponent reactions that construct the piperidine ring in a single, efficient step. rsc.orgrsc.org These enzymatic methods reduce the need for protecting groups and harsh reagents, thereby simplifying synthetic routes and minimizing waste. news-medical.net

Table 3: Examples of Biocatalytic Approaches for Piperidine Synthesis

| Enzyme Class | Reaction Type | Key Advantages |

|---|---|---|

| Lipase (e.g., CALB) | Multicomponent reaction | One-pot synthesis, mild conditions, recyclable immobilized enzyme. rsc.orgrsc.org |

| Hydroxylase | C-H Oxidation | Introduces functionality at specific positions under benign conditions. chemistryviews.org |

| Amine Oxidase / Imine Reductase (IRED) | Chemo-enzymatic cascade | Asymmetric dearomatization of pyridines, high enantioselectivity. nih.govacs.org |

Process Intensification and Efficiency Improvements

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. A key technology in this area is continuous flow synthesis, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. unito.itflinders.edu.au

The synthesis of N-heterocycles, including piperidine precursors, has been successfully demonstrated in continuous flow systems. frontiersin.org This approach offers several advantages over traditional batch processing:

Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous reagents or exothermic reactions.

Improved Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to higher yields and purities.

Efficiency: Integrating synthesis, workup, and purification steps into a single continuous process can significantly reduce production time and resource consumption. frontiersin.org

Scalability: Scaling up production is achieved by running the flow process for longer durations or by numbering up reactors, rather than using larger, potentially more hazardous, batch reactors.

Enabling technologies such as microwave irradiation and sonication (ultrasound) can be coupled with flow reactors to further intensify processes. mdpi.com Microwave heating can dramatically reduce reaction times from hours to minutes, while ultrasound can improve mass transfer in heterogeneous reactions. frontiersin.orgmdpi.com These technologies contribute to making the synthesis of compounds like this compound more efficient and sustainable.

One-Pot and Multi-Component Reactions

One-pot reactions and multi-component reactions (MCRs) are cornerstone strategies in green synthesis. They combine multiple reaction steps into a single operation, thereby avoiding the need to isolate and purify intermediate compounds. This approach significantly reduces solvent usage, energy consumption, and waste generation. MCRs are particularly powerful as they construct complex molecules from three or more starting materials in a single step, often with high atom economy and structural diversity. taylorfrancis.comresearchgate.net

The synthesis of the piperidine ring is well-suited to MCR strategies. Various protocols have been developed for creating highly functionalized piperidines by combining components such as aromatic aldehydes, amines, and β-ketoesters. researchgate.net These reactions can be catalyzed by a range of substances, from Lewis acids to biocatalysts, under mild conditions. tandfonline.comrsc.org For instance, a one-pot, three-component reaction using a catalyst like phenylboronic acid in acetonitrile (B52724) can produce piperidine derivatives in excellent yields. researchgate.net Another approach involves the biocatalytic synthesis of piperidines using an immobilized lipase, which allows the catalyst to be reused for multiple cycles, further enhancing the green credentials of the process. rsc.orgrsc.org

A facile tandem protocol that integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution in a one-pot reaction has been developed to construct piperidines and pyrrolidines under mild, metal-free conditions. mdpi.com Although a direct MCR for this compound has not been prominently documented, these established methods for creating substituted piperidines demonstrate a viable and green pathway for synthesizing complex piperidine scaffolds. taylorfrancis.comnih.gov

Table 1: Examples of Multi-Component Reactions for Piperidine Synthesis

| Catalyst/Method | Components | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sodium Lauryl Sulfate (SLS) | Aromatic aldehydes, anilines, β-ketoesters | Water, Room Temperature | Moderate to High | researchgate.net |

| Phenylboronic Acid | Substituted aniline, 1,3-dicarbonyl compound, aromatic aldehyde | Acetonitrile, Room Temperature | Excellent | researchgate.net |

| Immobilized Lipase (CALB) | Benzaldehyde, aniline, acetoacetate (B1235776) ester | - | Up to 91% | rsc.org |

| Yb(OTf)₃/AgOTf | Dimethyl malonate, formaldehyde (B43269) O-benzyl oxime | Mild Conditions | High | tandfonline.com |

Microwave-Assisted and Ultrasonic Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound is a key aspect of green chemistry, offering significant reductions in reaction times, increased product yields, and often enabling solvent-free conditions. tsijournals.com

Ultrasonic Synthesis Ultrasonic irradiation enhances chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon creates localized hot spots with high temperatures and pressures, accelerating reaction rates. nih.gov This eco-friendly method has been successfully applied to synthesize various piperidine-containing compounds. For example, the synthesis of arylidenes from a piperidine-containing precursor was shown to be more efficient under ultrasonic conditions compared to conventional heating, offering better yields and higher purity in a shorter time. nih.gov In other studies, ultrasound has been used to facilitate the synthesis of complex heterocyclic systems derived from piperidine-based compounds, demonstrating its utility in promoting reactions involving the piperidine scaffold. nih.govtandfonline.comresearchgate.net

Table 2: Comparison of Conventional vs. Ultrasonic Synthesis for a Piperidine Derivative

| Method | Time | Yield | Reference |

|---|---|---|---|

| Conventional (Reflux) | 10 hours | 75% | nih.gov |

| Ultrasonic | 15 minutes | 92% | nih.gov |

Microwave-Assisted Synthesis Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. This often results in dramatic reductions in reaction times, from hours to minutes, along with improved yields and cleaner reaction profiles. nih.govmdpi.com The synthesis of various piperidine-containing heterocycles has been shown to be significantly more efficient with microwave heating compared to conventional methods. tsijournals.commdpi.com For instance, the synthesis of 1,3,5-triazine (B166579) derivatives incorporating piperidine substituents saw a 90-95% reduction in reaction time when using microwave irradiation. nih.gov Similarly, the preparation of quinoline (B57606) thiosemicarbazones featuring a piperidine moiety was effectively achieved using microwave assistance, yielding excellent product quantities. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Piperidine-Containing Compounds

| Compound Type | Method | Time | Yield | Reference |

|---|---|---|---|---|

| 1,3,5-Triazinyl Piperidines | Conventional | 8-12 hours | 75-85% | nih.gov |

| Microwave | 10-15 minutes | 82-94% | nih.gov | |

| Acetamide Derivatives | Conventional | 2-3 hours | ~60% | mdpi.com |

| Microwave | A few minutes | Good | mdpi.com |

Assessment of Greenness Using Metrics (e.g., E-factor, Ecoscale)

To quantify the environmental performance of a chemical process, several green chemistry metrics have been developed. Among the most widely used are the Environmental Factor (E-factor) and the EcoScale. beilstein-journals.orgnih.gov

E-Factor The E-factor is a simple yet powerful metric defined as the ratio of the mass of total waste generated to the mass of the desired product. chembam.com

E-factor = (Total Mass of Waste [kg]) / (Mass of Product [kg])

This metric accounts for all waste, including unreacted starting materials, solvents, and byproducts. youtube.com An ideal E-factor is zero, indicating no waste production. In practice, E-factors vary significantly across different sectors of the chemical industry. While bulk chemical production may have E-factors below 5, the pharmaceutical sector often sees values ranging from 25 to over 100, reflecting the complexity of the syntheses involved. chembam.com Calculating the E-factor for a synthesis of this compound would involve summing the masses of all inputs (reactants, solvents, catalysts, workup materials) and subtracting the mass of the isolated final product to determine the total waste. youtube.comrsc.org

EcoScale The EcoScale is a semi-quantitative tool that offers a more comprehensive assessment of a chemical reaction's greenness. beilstein-journals.orggsu.eduresearchgate.net It evaluates a process by starting with an ideal score of 100 and subtracting "penalty points" for any deviations from ideal conditions. beilstein-journals.org These penalties are assigned based on six key parameters:

Yield: Lower yields receive higher penalty points.

Price of Reaction Components: Costly or rare materials are penalized.

Safety: The use of toxic, flammable, or explosive substances incurs penalties.

Technical Setup: Complex or energy-intensive setups (e.g., high pressure, inert atmospheres) are penalized.

Temperature/Time: Deviations from room temperature and prolonged reaction times add penalty points.

Workup and Purification: Difficult or resource-intensive purification methods increase the penalty score.

The final EcoScale score is calculated as 100 minus the sum of all penalty points. A score above 75 represents an excellent synthesis, 50-75 is acceptable, and below 50 is considered inadequate. beilstein-journals.org While no specific EcoScale analysis for this compound synthesis is available, this metric provides a robust framework for comparing different potential synthetic routes on both ecological and economic grounds. beilstein-journals.org

Table 4: General Penalty Point System for EcoScale Calculation

| Parameter | Condition | Penalty Points | Reference |

|---|---|---|---|

| Yield | 100% | 0 | beilstein-journals.orgbeilstein-journals.org |

| 80% | 5 | ||

| <50% | 10-30 | ||

| Safety | Harmless substance | 0 | beilstein-journals.orgbeilstein-journals.org |

| Slightly toxic/irritant | 5 | ||

| Highly toxic/explosive | 10-20 | ||

| Technical Setup | Simple setup (stirrer, flask) | 0 | beilstein-journals.orgbeilstein-journals.org |

| Inert gas, pressure, etc. | 3 | ||

| Microwave/Ultrasound | 5 | ||

| Temperature/Time | Room Temperature, <1 hour | 0 | beilstein-journals.orgbeilstein-journals.org |

| Heating/Cooling, >8 hours | 3-5 | ||

| Workup/Purification | Simple filtration/extraction | 3 | beilstein-journals.orgbeilstein-journals.org |

| Chromatography | 10 |

Industrial Applications and Scale Up Considerations in Chemical Manufacturing

Optimizing Reaction Conditions for Large-Scale Production

The synthesis of 2-(Chloromethyl)piperidine (B3272035) hydrochloride on an industrial scale is most commonly achieved through the chlorination of its precursor, 2-Piperidinemethanol. The optimization of this reaction is paramount for maximizing yield, minimizing impurities, and ensuring economic viability. The primary chlorinating agent used in this process is thionyl chloride (SOCl₂).

Key parameters that must be controlled during large-scale production include the molar ratio of reactants, reaction temperature, choice of solvent, and the rate of reagent addition. A common industrial process involves reacting 2-Piperidinemethanol with a slight excess of thionyl chloride. google.com Using a minimal excess, typically between 0.1 to 0.2 equivalents, is crucial to drive the reaction to completion without leading to the formation of excess impurities that can complicate the purification process. google.com

The reaction is conducted in an inert organic solvent. Toluene is a preferred solvent due to its effectiveness and cost, though other aromatic or aliphatic hydrocarbons like benzene, xylenes, or cyclohexane (B81311) can also be employed. google.com Temperature control is a critical factor; the reaction is typically maintained at a temperature not exceeding 35°C to prevent the formation of by-products. google.com This is often achieved using a water bath for efficient heat dissipation.

To further control the reaction and prevent impurity formation, the solution of 2-Piperidinemethanol in the inert solvent is added gradually to the thionyl chloride solution. google.com This controlled addition helps to maintain the desired reaction temperature and ensures a more uniform reaction environment.

A summary of optimized reaction conditions is presented below:

| Parameter | Optimized Condition | Rationale |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Efficient conversion of the alcohol group to a chloride. |

| Molar Ratio | 1 : 1.1-1.3 (Alcohol : SOCl₂) | A slight excess of SOCl₂ ensures complete reaction. google.comgoogle.com |

| Solvent | Toluene | Inert solvent that facilitates the reaction and product isolation. google.com |

| Temperature | 23-35°C | Minimizes the formation of thermal degradation products and side reactions. google.com |

| Addition Method | Slow, subsurface addition of alcohol solution | Prevents localized overheating and impurity formation. google.com |

Purity Optimization and Isolation Techniques

Once the reaction is complete, the focus shifts to isolating and purifying the 2-(Chloromethyl)piperidine hydrochloride product. The compound initially forms as an oily semi-solid within the reaction mixture. google.com The transition to a solid, crystalline product is a critical step for efficient isolation.

Precipitation and Crystallization: To facilitate complete precipitation and crystallization, residual gases like sulfur dioxide (a byproduct of the thionyl chloride reaction) are removed from the reaction medium. This is effectively achieved on a large scale by applying a vacuum or purging the mixture with an inert gas such as nitrogen. google.com This process helps to drive the crystallization, resulting in a solid product that can be easily handled.

Filtration and Washing: The solid crystalline product is separated from the reaction solvent via filtration. To optimize purity, the resulting solid cake is washed with fresh portions of the inert solvent (e.g., toluene) to remove any remaining soluble impurities and residual starting materials. google.com In some processes, a mixed solvent system, such as acetone (B3395972) and petroleum ether, may be used for washing to achieve a higher degree of purity. google.com

Drying: The final step in the isolation process is drying the purified solid. The product is typically dried under vacuum at ambient or slightly elevated temperatures (e.g., 50°C) to remove any remaining solvent without causing degradation. google.comgoogle.com This yields the final product as a white to off-white crystalline solid. google.com

Advanced Purification Techniques: While the primary purification is achieved through controlled precipitation and washing, further optimization can be accomplished using techniques like recrystallization or chromatography.

Recrystallization: This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the purified compound to crystallize while impurities remain in the solution. The selection of an appropriate solvent system is key to the success of this technique.

Chromatography: For very high purity requirements, column chromatography can be employed. While less common for bulk industrial production due to cost and solvent usage, it is a valuable method for producing reference standards or small batches of highly pure material. High-Performance Liquid Chromatography (HPLC) is primarily used as an analytical tool to assess purity rather than for preparative-scale purification in this context. google.com

The effectiveness of these techniques allows for the production of this compound with high purity, often exceeding 99% as determined by HPLC analysis. google.comgoogle.com

Quality Control and Analytical Method Validation in Production

Robust quality control (QC) and validated analytical methods are essential for ensuring the consistency, purity, and identity of each batch of this compound. The validation of these methods is performed according to internationally recognized standards, such as the International Conference on Harmonisation (ICH) guidelines, to demonstrate that they are suitable for their intended purpose. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical testing for this compound. Reversed-phase HPLC (RP-HPLC) with UV detection is a common method for assaying the purity of the final product and quantifying any impurities. nih.gov For detecting and quantifying trace-level impurities, a more sensitive technique like Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) may be developed and validated. researchgate.netnih.gov

A typical HPLC method for a piperidine (B6355638) derivative involves a C18 column and a mobile phase consisting of a buffer (like ammonium (B1175870) acetate (B1210297) or phosphoric acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.netnih.gov

The validation of these analytical methods involves assessing several key performance characteristics:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. | The analyte peak is well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. nih.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples. | Mean recovery between 98.0% and 102.0%. nih.gov |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). | Relative Standard Deviation (RSD) ≤ 2.0%. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio of 3:1. jocpr.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio of 10:1. jocpr.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | RSD of results remains within acceptable limits (e.g., ≤ 2.0%). jocpr.com |

By implementing and validating these analytical methods, manufacturers can release batches of this compound that consistently meet the required quality specifications.

常见问题

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)piperidine hydrochloride, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves functionalizing the piperidine ring with a chloromethyl group. Key steps include:

- Nucleophilic substitution : Reacting piperidine derivatives with chloromethylating agents (e.g., chloromethyl halides) in polar solvents like DMF or DMSO at 60–80°C. Elevated temperatures enhance reaction kinetics .

- Acidification : The free base is treated with HCl gas or concentrated hydrochloric acid to form the hydrochloride salt, ensuring stability and crystallinity .

Q. Critical Conditions :

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to activate the chloromethyl group.

- Solvent polarity : Higher polarity solvents stabilize transition states in substitution reactions.

- Temperature control : Excess heat may lead to decomposition; monitor via TLC or HPLC.

Q. Table 1: Common Reagents and Conditions

| Reaction Type | Reagents | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Substitution | ClCH₂X (X=Cl, Br) | DMF | 60–80°C | 70–85% |

| Salt Formation | HCl (gas/aq.) | Ethanol | RT | >90% |

Q. How can researchers analytically characterize this compound to confirm its structural integrity and purity?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the chloromethyl (-CH₂Cl) resonance at δ 4.2–4.5 ppm (¹H) and δ 40–45 ppm (¹³C) .

- DEPTH135 : Differentiates primary (CH₂Cl) and tertiary (piperidine ring) carbons.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks at m/z 164.05 (free base) and 200.02 (hydrochloride) .

- Elemental Analysis : Match experimental vs. theoretical C, H, N, and Cl percentages (±0.3% tolerance).

- HPLC-PDA : Purity assessment using a C18 column (λ = 210 nm); retention time compared to standards .

Key Consideration : Moisture sensitivity requires anhydrous conditions during sampling to avoid hydrolysis.

Advanced Research Questions

Q. What strategies can be employed to optimize nucleophilic substitution reactions involving the chloromethyl group under varying experimental conditions?

Methodological Answer: Optimization involves:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO, acetonitrile) for dielectric constant effects on reaction rate. DMF often outperforms due to superior stabilization of ionic intermediates .

- Catalyst Selection : Evaluate ZnCl₂ vs. FeCl₃; ZnCl₂ shows higher selectivity for mono-substitution in piperidine systems .

- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor real-time conversion and identify rate-limiting steps.

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to sequester HCl byproducts, reducing side reactions .

Case Study : A 15% yield increase was achieved by switching from DMSO to DMF and adding 5 Å molecular sieves .

Q. How should researchers address conflicting literature reports on the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Contradictions often arise from:

- Impurity Profiles : Trace metals (e.g., Pd, Cu) in commercial batches can catalyze unintended pathways. Purify via recrystallization or column chromatography before use .

- Steric vs. Electronic Effects : Substituent positioning on the piperidine ring alters accessibility of the chloromethyl group. Compare reactivity with analogous compounds (e.g., 4-(chloromethyl)piperidine) .

- Replication Protocol : Systematically replicate conflicting studies using identical reagents (e.g., same Pd catalyst lot) and characterize products via XRD or NOESY to resolve structural ambiguities .

Q. Table 2: Reactivity Comparison with Analogues

| Compound | Reaction with KCN (Yield) | Reaction with NH₃ (Yield) |

|---|---|---|

| 2-(Chloromethyl)piperidine HCl | 78% | 65% |

| 4-(Chloromethyl)piperidine HCl | 82% | 70% |

Q. What are the recommended protocols for evaluating the potential cytotoxic effects of this compound in in vitro assays?

Methodological Answer:

- Cell Line Selection : Use human epithelial (HEK293) and hepatocyte (HepG2) lines for broad toxicity screening.

- Dose-Response Analysis :

- Prepare stock solutions in DMSO (≤0.1% final concentration).

- Test concentrations from 1 µM to 100 µM over 24–72 hours.

- Measure viability via MTT assay (λ = 570 nm) .

- Mechanistic Studies :

- ROS Detection : Use DCFH-DA fluorescence to quantify oxidative stress.

- Apoptosis Markers : Assess caspase-3/7 activity via fluorogenic substrates.

- Controls : Include cisplatin (positive control) and solvent-only (negative control).

Caution : Cytotoxicity may correlate with chloromethyl group reactivity; compare with non-chlorinated analogues to isolate mechanistic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。